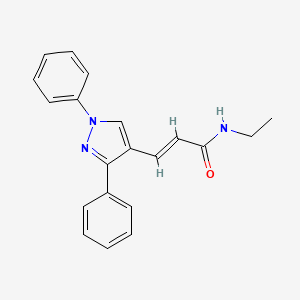
N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as BMPPA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of cell cycle arrest and apoptosis, and disruption of microtubule dynamics. N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has several advantages for lab experiments, including its high purity and high yield synthesis method, potent anticancer activity, and good pharmacokinetic properties. However, N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide also has some limitations, including its limited solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide research, including the development of new cancer drugs based on N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide, the synthesis of new polymers with unique properties using N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide as a monomer, and the exploration of N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide's potential applications in other fields, such as nanotechnology and bioengineering. Further research is needed to fully understand the mechanism of action of N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide and its potential applications in various fields.
Conclusion
In conclusion, N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is a promising chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide, making it suitable for various applications. N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science, and has been shown to exhibit potent anticancer activity and good pharmacokinetic properties. Further research is needed to fully understand the mechanism of action of N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide and its potential applications in various fields.
Méthodes De Synthèse
N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized through a multi-step process involving the reaction of various reagents, including benzylamine, 4-methoxybenzaldehyde, and phenylacetic acid. The synthesis method has been optimized to yield high purity and high yield of N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide, making it suitable for various applications.
Applications De Recherche Scientifique
N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of new cancer drugs. In organic synthesis, N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been used as a key building block for the synthesis of various biologically active compounds. In material science, N-benzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been used as a monomer for the synthesis of various polymers with unique properties.
Propriétés
IUPAC Name |
(E)-N-benzyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-21-14-12-18(13-15-21)16-22(20-10-6-3-7-11-20)23(25)24-17-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,24,25)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRVVJMVBVDHCK-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)
![4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5700503.png)


![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)
![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)
